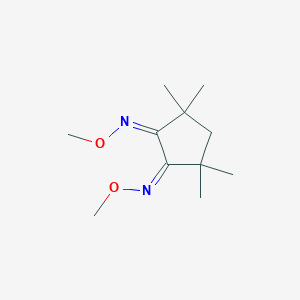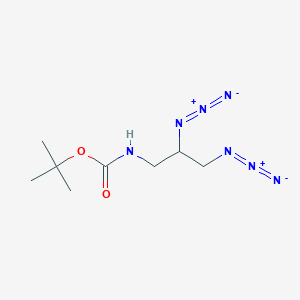
Ethyl 2-(3-benzoylphenyl)propanoate
説明
Ethyl 2-(3-benzoylphenyl)propanoate is a compound that has been the subject of various synthetic and analytical studies. While the specific compound is not directly mentioned in the provided papers, related compounds with benzoyl groups and ethyl propanoate structures have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with readily available starting materials. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, indicating the use of acid-catalyzed cyclization reactions in the synthesis of complex benzoyl-containing molecules . Similarly, the synthesis of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate involved the use of benzoyl and carbamothioyloxy groups, showcasing the versatility of benzoyl derivatives in organic synthesis .
Molecular Structure Analysis
The molecular structures of benzoyl-containing compounds are often confirmed using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For example, the structure of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was characterized by elemental analyses, IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods . These techniques provide detailed information about the molecular geometry, bond lengths, and angles, which are crucial for understanding the properties and reactivity of the compounds.
Chemical Reactions Analysis
Benzoyl-containing compounds participate in a variety of chemical reactions. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate led to debenzoylation, while hydrolysis with aqueous sodium hydroxide afforded the corresponding carboxylic acid . These reactions demonstrate the chemical versatility of the benzoyl group and its derivatives, which can undergo transformations such as hydrolysis, decarboxylation, and cyclization.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoyl-containing compounds are influenced by their molecular structure. Theoretical and experimental studies, such as those on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, provide insights into vibrational frequencies, geometric parameters, and electronic properties like HOMO-LUMO energies . These properties are essential for predicting the behavior of these compounds under different conditions and for their potential applications. Additionally, the bioactivity of such compounds can be assessed through computational methods, as seen in the study of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which was tested as an insect growth regulator .
科学的研究の応用
Synthesis and Complex Formation
Ethyl 2-(3-benzoylphenyl)propanoate and its derivatives have been explored in various synthesis and complex formation studies. For instance, ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate was synthesized and its complexes with copper(II) and cobalt(II) ions were studied, highlighting the compound's ability to form complexes with metals, which could have implications in catalysis or material science (Maksimov et al., 2020).
Reaction Pathways and Decomposition
The compound's behavior in chemical reactions has been a subject of study. For example, the BF(3).Et(2)O-induced decomposition of ethyl 2-diazo-3-hydroxy-3,3-diarylpropanoates resulted in the formation of N-acyl beta-enamino ester derivatives, providing insights into potential pathways for chemical transformations (Gioiello et al., 2009).
Thermal Behavior and Bond Energies
The thermal behavior and bond energies of related compounds have been examined, which is crucial for understanding their stability and reactivity. The decomposition paths and bond dissociation energies for ethyl propanoate, a structurally related compound, were studied, contributing to the knowledge of its thermal stability and potential as a biofuel (El‐Nahas et al., 2007).
Spectroscopic Characterization and Polymorphism
Polymorphic forms of derivatives of Ethyl 2-(3-benzoylphenyl)propanoate have been characterized using various spectroscopic techniques, demonstrating the compound's utility in the study of molecular structures and pharmaceutical forms (Vogt et al., 2013).
Catalysis and Reaction Dynamics
The compound's derivatives have been involved in studies related to catalysis and reaction dynamics. For instance, the reaction dynamics of excited 2-(3-benzoylphenyl)propionic acid with histidine were investigated, shedding light on its photoreaction dynamics, which is relevant in understanding its behavior under light exposure (Suzuki et al., 2008).
特性
IUPAC Name |
ethyl 2-(3-benzoylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-18(20)13(2)15-10-7-11-16(12-15)17(19)14-8-5-4-6-9-14/h4-13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSMNXCTDMLMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432246 | |
| Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-benzoylphenyl)propanoate | |
CAS RN |
60658-04-0 | |
| Record name | Ketoprofen ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60658-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060658040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(3-benzoylphenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,5S,9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B130519.png)












